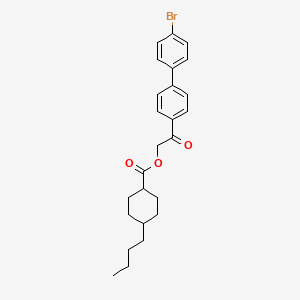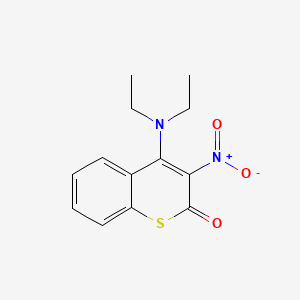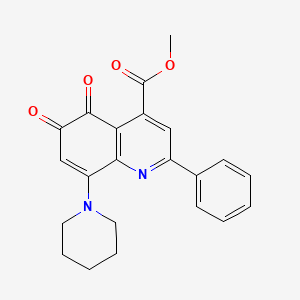
2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a biphenyl structure with a bromine substituent, an oxoethyl group, and a butylcyclohexane carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl core. The bromination of biphenyl can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-1,1’-biphenyl is then subjected to further functionalization.
The introduction of the oxoethyl group can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst. The final step involves the esterification of the resulting intermediate with 4-butylcyclohexane-1-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the biphenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate in an alkaline medium can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the bromine atom and the oxoethyl group can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1’-biphenyl: Shares the biphenyl core with a bromine substituent but lacks the oxoethyl and butylcyclohexane carboxylate groups.
4-Butylcyclohexane-1-carboxylic acid: Contains the cyclohexane carboxylate moiety but lacks the biphenyl structure.
Biphenyl-4-carboxylic acid: Features the biphenyl core with a carboxylic acid group but lacks the bromine and oxoethyl groups.
Uniqueness
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C25H29BrO3 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
[2-[4-(4-bromophenyl)phenyl]-2-oxoethyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H29BrO3/c1-2-3-4-18-5-7-22(8-6-18)25(28)29-17-24(27)21-11-9-19(10-12-21)20-13-15-23(26)16-14-20/h9-16,18,22H,2-8,17H2,1H3 |
Clé InChI |
JPXOKTZQSHJAHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)


![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)

![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

